molecular formula C12H9N3O4S2 B12063020 2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile

2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile

Cat. No.: B12063020
M. Wt: 323.4 g/mol
InChI Key: UFCMSXXXVWPGKS-UHFFFAOYSA-N
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Description

2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of functional groups: The amino, methylsulfonyl, nitrophenyl, and carbonitrile groups are introduced through various substitution and addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amino groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile: Lacks the methylsulfonyl group.

    2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile: Lacks the nitrophenyl group.

Uniqueness

The presence of both the methylsulfonyl and nitrophenyl groups in 2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile might confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C12H9N3O4S2

Molecular Weight

323.4 g/mol

IUPAC Name

2-amino-5-methylsulfonyl-4-(4-nitrophenyl)thiophene-3-carbonitrile

InChI

InChI=1S/C12H9N3O4S2/c1-21(18,19)12-10(9(6-13)11(14)20-12)7-2-4-8(5-3-7)15(16)17/h2-5H,14H2,1H3

InChI Key

UFCMSXXXVWPGKS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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